Cas no 1443335-42-9 (4-Bromo-2-ethylbenzhydrol)

4-Bromo-2-ethylbenzhydrol 化学的及び物理的性質
名前と識別子
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- 4-Bromo-2-ethylbenzhydrol
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- MDL: MFCD12964491
- インチ: 1S/C15H15BrO/c1-2-11-10-13(16)8-9-14(11)15(17)12-6-4-3-5-7-12/h3-10,15,17H,2H2,1H3
- InChIKey: YLEDTPJLOXQOGA-UHFFFAOYSA-N
- SMILES: C(O)(C1=CC=CC=C1)C1=CC=C(Br)C=C1CC
4-Bromo-2-ethylbenzhydrol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB429189-1g |
4-Bromo-2'-ethylbenzhydrol; . |
1443335-42-9 | 1g |
€1621.70 | 2024-08-03 | ||
Crysdot LLC | CD12142515-1g |
(4-Bromophenyl)(2-ethylphenyl)methanol |
1443335-42-9 | 97% | 1g |
$437 | 2024-07-23 | |
abcr | AB429189-1 g |
4-Bromo-2'-ethylbenzhydrol |
1443335-42-9 | 1g |
€482.30 | 2022-03-24 | ||
abcr | AB429189-5g |
4-Bromo-2'-ethylbenzhydrol |
1443335-42-9 | 5g |
€1004.40 | 2023-09-04 | ||
abcr | AB429189-5 g |
4-Bromo-2'-ethylbenzhydrol |
1443335-42-9 | 5g |
€819.80 | 2022-03-24 | ||
Ambeed | A253369-1g |
(4-Bromophenyl)(2-ethylphenyl)methanol |
1443335-42-9 | 97% | 1g |
$441.0 | 2024-08-03 | |
Crysdot LLC | CD12142515-5g |
(4-Bromophenyl)(2-ethylphenyl)methanol |
1443335-42-9 | 97% | 5g |
$881 | 2024-07-23 |
4-Bromo-2-ethylbenzhydrol 関連文献
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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10. 3D high throughput screening and profiling of embryoid bodies in thermoformed microwell plates†‡M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
4-Bromo-2-ethylbenzhydrolに関する追加情報
4-Bromo-2-ethylbenzhydrol: A Comprehensive Overview
The compound 4-Bromo-2-ethylbenzhydrol (CAS No. 1443335-42-9) is a significant molecule in the field of organic chemistry, particularly within the realm of benzhydryl derivatives. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. In this article, we delve into the synthesis, chemical properties, and recent advancements associated with 4-Bromo-2-ethylbenzhydrol, providing a comprehensive understanding of its significance in modern research.
Benzhydrol derivatives have long been studied for their versatile applications in pharmaceuticals, agrochemicals, and materials science. The introduction of substituents like bromine and ethyl groups at specific positions on the benzene ring can significantly alter the compound's reactivity, solubility, and biological activity. In the case of 4-Bromo-2-ethylbenzhydrol, the bromine atom at the para position and the ethyl group at the ortho position create a unique electronic environment that makes this compound highly valuable for further exploration.
Recent studies have focused on the synthesis of 4-Bromo-2-ethylbenzhydrol using advanced methodologies such as Suzuki-Miyaura coupling reactions and palladium-catalyzed cross-couplings. These techniques not only enhance the efficiency of synthesis but also allow for greater control over the product's purity and yield. Researchers have reported that the presence of bromine in the para position facilitates nucleophilic aromatic substitution reactions, making it a promising candidate for drug design where such reactivity is desired.
The physical and chemical properties of 4-Bromo-2-ethylbenzhydrol have been extensively characterized using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies reveal that the compound exhibits a high degree of stability under ambient conditions, with a melting point of approximately 150°C. Its solubility in organic solvents like dichloromethane and ethyl acetate makes it suitable for use in various organic reactions and chromatographic separations.
In terms of biological activity, 4-Bromo-2-ethylbenzhydrol has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. Preclinical studies suggest that it may exhibit anti-inflammatory and antioxidant properties, which could be harnessed for developing therapeutic agents. Additionally, its ability to act as a chelating agent has led to investigations into its use in heavy metal detoxification processes.
One of the most exciting developments involving 4-Bromo-2-ethylbenzhydrol is its application in materials science. Researchers have explored its use as a precursor for synthesizing advanced polymers and nanoparticles. The compound's ability to form stable covalent bonds with other functional groups makes it an ideal building block for constructing materials with tailored properties, such as improved mechanical strength or enhanced thermal stability.
The environmental impact of 4-Bromo-2-ethylbenzhydrol has also been a topic of interest. Studies indicate that it undergoes biodegradation under specific conditions, reducing its potential to cause harm to ecosystems. This information is crucial for industries involved in its production and application, ensuring that they adhere to sustainable practices.
In conclusion, 4-Bromo-2-ethylbenzhydrol (CAS No. 1443335-42-9) stands out as a versatile compound with a wide range of applications across multiple scientific disciplines. Its unique structure, combined with recent advancements in synthesis and characterization techniques, positions it as a key player in future research endeavors. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to both academic and industrial sectors.
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